molecular formula C11H10N2O B6434180 4-methoxy-6-phenylpyrimidine CAS No. 17759-28-3

4-methoxy-6-phenylpyrimidine

Cat. No. B6434180
CAS RN: 17759-28-3
M. Wt: 186.21 g/mol
InChI Key: PNXKFXWZBRFACU-UHFFFAOYSA-N
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Description

4-Methoxy-6-phenylpyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is established based on elemental analysis and spectral data . The chemical calculations are performed using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory .


Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are often determined using various spectroscopy methods . The local reactivity descriptors support the high reactivity of C7 for nucleophilic attack .

Scientific Research Applications

Antiviral Activity

4-Methoxy-6-phenylpyrimidine derivatives have been explored for their antiviral properties. For instance, derivatives like 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine showed notable inhibition of retrovirus replication in cell culture, specifically against HIV and Moloney murine sarcoma virus, although they demonstrated limited activity against DNA viruses like herpes simplex virus and cytomegalovirus (Hocková et al., 2003).

Structural and Synthesis Studies

Several studies have been focused on the synthesis and structural analysis of this compound derivatives. Gazivoda et al. (2008) discussed the synthesis of C-5 and C-6 disubstituted pyrimidine derivatives, highlighting the structural nuances through X-ray crystal structure analysis. These structural studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Gazivoda et al., 2008).

Corrosion Inhibition

Compounds like 6′-(4-methoxyphenyl)-1′-phenyl-2′-thioxo-2′,3′-dihydro-1′H-spiro[indoline-3,4′-pyrimidine]-2-one have shown efficacy as corrosion inhibitors. Yadav et al. (2015) investigated their impact on the corrosion of mild steel in acidic environments, revealing their potential as mixed-type inhibitors and the adsorption mechanism on metal surfaces (Yadav et al., 2015).

Optical and Electronic Properties

The study of thiopyrimidine derivatives, including variants of this compound, has revealed significant nonlinear optical (NLO) properties. These studies are essential for potential applications in optoelectronics and high-tech applications, as indicated by the density functional theory (DFT) and time-dependent DFT analyses conducted by Hussain et al. (2020) (Hussain et al., 2020).

Safety and Hazards

4-Phenylpyrimidine, a related compound, is harmful if swallowed and causes serious eye irritation . It may also cause an allergic skin reaction . It is toxic to aquatic life and has long-lasting effects .

Future Directions

Pyrimidine derivatives have shown promising results in various fields, including neuroprotection and anti-inflammatory applications . Future research could focus on the design and development of novel pyrimidine-based structures and their utilization for different applications . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is also a potential area of future research .

properties

IUPAC Name

4-methoxy-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-11-7-10(12-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXKFXWZBRFACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308665
Record name 4-Methoxy-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17759-28-3
Record name 4-Methoxy-6-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17759-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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